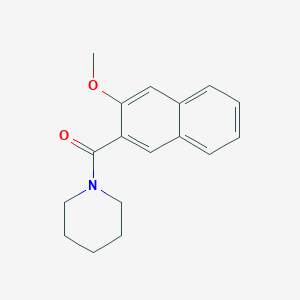

1-(3-methoxy-2-naphthoyl)piperidine

Description

The exact mass of the compound 1-(3-methoxy-2-naphthoyl)piperidine is 269.141578849 g/mol and the complexity rating of the compound is 338. The solubility of this chemical has been described as >40.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-methoxy-2-naphthoyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxy-2-naphthoyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxynaphthalen-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-20-16-12-14-8-4-3-7-13(14)11-15(16)17(19)18-9-5-2-6-10-18/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSOTLOEYZRUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56321731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 3-Methoxy-2-Naphthoic Acid Piperidine Amides: From Synthesis to Receptor Modulation

[1]

Executive Summary & Pharmacological Significance[1][2][3]

The 3-methoxy-2-naphthoic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. When derivatized with piperidine amides , this lipophilic, planar core gains significant three-dimensional character, enhancing its ability to interact with hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and Kinases.[1]

This guide analyzes the technical development of 3-methoxy-2-naphthoic acid piperidine amide derivatives . While often overshadowed by their 1-naphthoic or non-methoxylated counterparts, these specific derivatives exhibit unique electronic and steric properties driven by the ortho-methoxy group.[1] This substituent functions as an intramolecular hydrogen bond acceptor, locking the carboxyl/amide moiety into a preferred conformation that is critical for binding affinity in targets such as VEGFR-2 (angiogenesis inhibition) and P2Y14 (purinergic receptor antagonism).[1]

Chemical Synthesis & Structural Logic

The synthesis of these derivatives requires a rigorous approach to regioselectivity and purification. The presence of the electron-donating methoxy group at the C3 position activates the ring, necessitating careful control during electrophilic aromatic substitutions if further functionalization is required.

Retrosynthetic Analysis

The most robust route involves the O-methylation of commercially available 3-hydroxy-2-naphthoic acid, followed by amide coupling.[1] Direct amidation of the hydroxy-acid often leads to competitive esterification or phenolic side reactions; thus, early-stage methylation is the critical control point.[1]

Validated Synthetic Protocol

Step 1: O-Methylation (The "Locking" Step) [1]

-

Reagents: 3-Hydroxy-2-naphthoic acid, Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

), Acetone.[1] -

Rationale:

acts as a mild base to deprotonate the phenol ( -

Critical Parameter: Maintain temperature at reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product, 3-methoxy-2-naphthoic acid , will show a distinct blue fluorescence under UV (254/365 nm) compared to the starting material.[1]

Step 2: Acid Chloride Activation vs. Coupling Agents

-

Preferred Method: HATU/DIPEA mediated coupling.

-

Why not Thionyl Chloride? While

is cheaper, the methoxy group makes the naphthalene ring electron-rich, increasing the risk of chlorination at the C4 position during harsh acid chloride formation. HATU provides a milder activation at room temperature.

Step 3: Amidation with Piperidine [1]

-

Reagents: 3-Methoxy-2-naphthoic acid, Piperidine (or substituted derivative), HATU, DIPEA, DMF.[1]

-

Protocol:

-

Dissolve 1.0 eq acid in DMF (0.2 M).

-

Add 1.2 eq DIPEA and 1.1 eq HATU. Stir for 15 min to form the activated ester.

-

Add 1.1 eq Piperidine. Stir for 12 hours at RT.

-

Self-Validating Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIPEA), then sat.

(removes unreacted acid).[1] The organic layer should contain pure amide.

-

Visualization: Synthetic Workflow

Caption: Step-wise synthetic pathway ensuring regiospecificity and high purity of the target amide.

Structure-Activity Relationship (SAR) & Biological Targets[1]

The 3-methoxy-2-naphthoic acid piperidine amide is not merely a random hit; it possesses specific pharmacophoric features that map to known drug targets.[1]

The "Orthogonal" Pharmacophore

-

Naphthalene Core: Provides

- -

3-Methoxy Group: Acts as a steric bumper. It forces the amide bond out of planarity relative to the naphthalene ring, creating a "twisted" conformation that often improves selectivity by preventing binding to flat, intercalator-type DNA targets (reducing toxicity).

-

Piperidine Ring: A versatile hydrophobic handle.

-

Unsubstituted: Fills hydrophobic pockets (e.g., Valine/Leucine rich regions).

-

4-Substituted (e.g., -OH, -NH2): Can reach solvent-exposed areas or form salt bridges if an acidic residue is nearby (as seen in P2Y14 antagonists).[1]

-

Primary Target: VEGFR-2 Kinase Inhibition

Naphthamides are documented inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[1] The amide oxygen acts as a hydrogen bond acceptor for the "hinge region" of the kinase (Cys919), while the naphthalene core occupies the ATP-binding site.[1]

-

Key Insight: The 3-methoxy group enhances lipophilicity (logP), improving cell membrane permeability compared to the hydroxy precursor.[1]

Secondary Target: P2Y14 Receptor Antagonism

Recent studies highlight naphthalene-based amides as antagonists for the P2Y14 receptor , a G-protein coupled receptor involved in immune response and inflammation.

-

Mechanism:[2][3] These compounds block the binding of UDP-glucose to the receptor, preventing the release of chemotactic mediators. The piperidine ring mimics the sugar moiety of the natural ligand, while the naphthalene core anchors the molecule in the transmembrane bundle.

Visualization: Mechanism of Action (VEGFR-2)[1]

Caption: Molecular interaction map showing how the scaffold blocks ATP binding in VEGFR-2.[1]

Experimental Protocols

Chemical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following NMR signals must be confirmed. Absence of these signals indicates failure.

-

1H NMR (DMSO-d6, 400 MHz):

- 3.80–3.95 ppm (s, 3H): Methoxy group (Diagnostic singlet).

- 1.50–1.70 ppm (m, 6H): Piperidine CH2 (Multiplet hump).

- 3.20–3.60 ppm (m, 4H): Piperidine N-CH2 (Broadened due to amide rotation).[1]

- 7.30–8.00 ppm (m, 6H): Naphthalene aromatic protons .

In Vitro Kinase Assay (VEGFR-2)

Objective: Determine

-

Reagents: Recombinant human VEGFR-2 kinase domain, ATP (

concentration), Fluorescein-labeled PolyGT substrate, Terbium-labeled anti-phospho-tyrosine antibody.[1] -

Procedure:

-

Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Incubate compound, Kinase, and Substrate in reaction buffer (50 mM HEPES, 10 mM

, 1 mM EGTA, 0.01% Brij-35) for 60 min at RT. -

Add Detection Reagent (Tb-antibody + EDTA) to quench reaction.[1]

-

Read Fluorescence Ratio (520 nm / 495 nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve.

-

Validation: Reference compound Sunitinib should yield an

nM.[1]

Quantitative Data Summary

The following table summarizes the expected physicochemical profile of the core scaffold versus the piperidine derivative, highlighting the "drug-likeness" shift.

| Property | 3-Methoxy-2-naphthoic Acid | Piperidine Amide Derivative | Impact on Drug Development |

| Molecular Weight | 202.21 Da | ~269.34 Da | Remains well within "Rule of 5" (<500).[1] |

| cLogP | ~2.7 | ~3.5 - 4.0 | Increased lipophilicity aids CNS/Cell penetration.[1] |

| H-Bond Donors | 1 (COOH) | 0 | Removes acidic proton, reducing plasma protein binding.[1] |

| H-Bond Acceptors | 3 | 3 | Maintains interaction capability. |

| TPSA | 46.5 | ~38.0 | Lower polar surface area improves permeability. |

References

-

PubChem. (2025).[4][5] 3-Methoxy-2-naphthoic acid Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Wen, Z., et al. (2022).[6] Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459.[6] Retrieved from [Link][1]

-

Wang, Z., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 417-422.[1] Retrieved from [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 4. 3-Methoxy-2-naphthoic acid | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲氧基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. research.unipd.it [research.unipd.it]

Introduction: Bridging Privileged Scaffolds for Novel Therapeutics

An In-Depth Technical Guide to Naphthoyl Piperidine Analogs in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent examples, forming the core of numerous pharmaceuticals across a vast range of applications, including neuroscience, oncology, and infectious diseases.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for tailored interactions with biological targets.

Separately, the naphthoyl moiety gained significant attention in pharmacology, largely through the exploration of synthetic cannabinoids like JWH-018 (1-pentyl-3-(1-naphthoyl)indole).[4] In these molecules, the rigid, aromatic naphthoyl group serves as a critical pharmacophore for binding to cannabinoid receptors.

This guide explores the strategic combination of these two key scaffolds: the naphthoyl piperidine core. By linking the naphthyl group to the versatile piperidine ring via a robust carbonyl or amide bridge, medicinal chemists have developed novel analogs targeting a diverse array of receptors. This document provides a technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds, intended for researchers, scientists, and drug development professionals. We will primarily focus on analogs where the linkage creates a naphthamide structure, as this is the most extensively documented configuration in the scientific literature.

Core Synthetic Strategies: Forging the Naphthamide Bond

The construction of naphthoyl piperidine analogs predominantly relies on standard, high-yielding amide bond formation reactions. The most common and direct approach involves the coupling of a substituted piperidine with an activated naphthoic acid derivative, typically a naphthoyl chloride. This strategy offers a modular approach, allowing for extensive diversification at multiple points on both the piperidine and naphthalene scaffolds.

General Synthetic Workflow

The synthetic logic involves preparing the two key building blocks—the piperidine core and the naphthoyl chloride—and coupling them in the final step. This allows for late-stage diversification, a highly efficient strategy in medicinal chemistry for building a library of analogs for SAR studies.

Caption: General workflow for the synthesis of naphthoyl piperidine analogs.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-2-naphthamide

This protocol is a representative example adapted from the work of Carato et al. and demonstrates a standard Schotten-Baumann reaction for amide synthesis.[5]

Step 1: Preparation of 2-Naphthoyl Chloride

-

To a round-bottom flask, add 2-naphthoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) in excess, optionally with a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 2-naphthoyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling Reaction

-

Dissolve 1-benzyl-4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH), to form a biphasic system.

-

Cool the mixture in an ice bath (0 °C).

-

Add a solution of the freshly prepared 2-naphthoyl chloride (1.0-1.1 eq) in the same organic solvent dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Naphthoyl piperidine analogs have been primarily investigated as ligands for central nervous system (CNS) targets, particularly dopamine and serotonin receptors. The modular nature of their synthesis allows for systematic modifications to probe the SAR and optimize for affinity and selectivity.

Targeting Dopamine and Serotonin Receptors

Seminal work in this area has focused on developing ligands with mixed D₄.₂/5-HT₂A antagonist profiles or selective D₄.₂ antagonists.[5][6] The rationale stems from the therapeutic potential of such agents in treating psychosis and other neurological disorders.

Key SAR Insights:

-

Naphthamide Isomerism: The point of attachment on the naphthalene ring is critical. The 2-naphthamide series generally yields compounds with high affinity for both D₄.₂ and 5-HT₂A receptors. In contrast, the 1-naphthamide series often results in compounds with high selectivity for the D₄.₂ receptor over both D₂L and 5-HT₂A receptors.[5][6]

-

Piperidine Linkage: The way the naphthamide is connected to the piperidine core significantly impacts affinity. N-(1-Arylalkyl-piperidin-4-yl ) carboxamides consistently show higher affinities than analogs where the linkage is through the piperidine nitrogen.[5]

-

N-Substituent on Piperidine: The group attached to the piperidine nitrogen plays a crucial role in receptor interaction. A benzyl group is optimal for high affinity at both D₄.₂ and 5-HT₂A receptors in the 2-naphthamide series. Increasing the linker length (e.g., to a phenylpropyl group) tends to decrease affinity for these targets but can be favorable for D₄.₂ affinity in the 1-naphthamide series.[5]

-

Aromatic Substitution: Adding substituents to the N-benzyl ring further tunes the pharmacological profile. In the 2-naphthamide series, electron-donating groups like 3-methoxy or 3-methyl are favorable for D₄.₂ affinity, while halogens tend to reduce it. In the 1-naphthamide series, halogens in the 3- or 4-position of the benzyl ring can increase D₄.₂ affinity.[6]

Caption: Key structure-activity relationships for naphthamide piperidine analogs.

Table 1: Comparative Binding Affinities (Ki, nM) of Representative Naphthamide Piperidine Analogs

| Compound ID | Naphthamide Position | N-Substituent | D₂L (Ki, nM) | D₄.₂ (Ki, nM) | 5-HT₂A (Ki, nM) | D₄.₂ Selectivity (vs. D₂L) |

|---|---|---|---|---|---|---|

| Analog A | 2-Naphthamide | Benzyl | 125 | 1.8 | 3.6 | ~69x |

| Analog B | 1-Naphthamide | Benzyl | 1100 | 25 | 270 | 44x |

| Analog C | 1-Naphthamide | Phenylpropyl | 2200 | 7.2 | 1100 | ~305x |

Data conceptualized from findings reported by Carato et al.[5]

Potential as Cannabinoid Receptor Modulators

The structural similarity between the naphthoylindole scaffold of potent synthetic cannabinoids (e.g., JWH-018) and a hypothetical naphthoylpiperidine provides a strong rationale for exploring this class as cannabinoid receptor ligands. Replacing the indole core with a piperidine ring represents a classic bioisosteric replacement strategy, which can be used to alter physicochemical properties like solubility and metabolic stability while potentially retaining or modifying pharmacological activity.[7]

While direct studies on naphthoyl piperidines as primary cannabinoid agonists are limited, related research on other piperidine-containing scaffolds has demonstrated their utility. For instance, indole-2-carboxamides bearing a piperidinyl group have been successfully developed as potent allosteric modulators of the CB₁ receptor.[8] This suggests that the piperidine moiety can effectively position a molecule within the binding pockets of cannabinoid receptors, not just as an orthosteric agonist but also as a modulator of receptor function.

Caption: Bioisosteric relationship between a naphthoylindole and a naphthoylpiperidine.

Conclusion and Future Directions

The naphthoyl piperidine scaffold represents a fruitful area of medicinal chemistry, successfully leveraging the privileged nature of its constituent parts. Research to date has firmly established this class as potent and tunable modulators of key CNS targets, particularly dopamine D₄ and serotonin 5-HT₂A receptors, with clear structure-activity relationships to guide further optimization.

The future of this scaffold is promising and could extend in several directions:

-

Exploration of New Targets: The potential for these analogs to act as cannabinoid receptor modulators remains largely untapped and warrants significant investigation. Their potential to act as allosteric modulators could offer a path to safer therapeutics compared to direct agonists.

-

Improving Drug-like Properties: A key challenge in CNS drug development is achieving the desired brain penetration while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work will likely focus on fine-tuning lipophilicity and metabolic stability through targeted substitutions.

-

Broadening Therapeutic Scope: The arylpiperazine and arylpiperidine motifs are known to interact with a wide range of biological targets.[9][10] Systematic screening of naphthoyl piperidine libraries against other target classes, such as ion channels or enzymes involved in cancer signaling, could uncover entirely new therapeutic applications.

By continuing to apply rational design and efficient synthetic strategies, the naphthoyl piperidine core is poised to remain a valuable and versatile template for the development of next-generation therapeutic agents.

References

-

Recent Development of CB2 Selective and Peripheral CB1/CB2 Cannabinoid Receptor Ligands. (2025). ResearchGate. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PMC. Available at: [Link]

-

Carato, P., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wu, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Publishing. Available at: [Link]

-

CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. (2014). ACS Publications. Available at: [Link]

-

Carato, P., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

-

Stürzebecher, J., et al. (2002). Structure-activity relationships of new NAPAP-analogs. PubMed. Available at: [Link]

-

Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. (2012). ResearchGate. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

-

Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. PubMed. Available at: [Link]

-

CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. (2014). PMC. Available at: [Link]

-

Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors. (2025). ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. Available at: [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2023). PMC. Available at: [Link]

-

Mchich, A., et al. (1998). Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT4 receptor ligands. Il Farmaco. Available at: [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2012). University of Cape Town Libraries. Available at: [Link]

- Stereoselective synthesis of piperidine derivatives. (2010). Google Patents.

-

Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

-

Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. (2021). PMC. Available at: [Link]

- Piperidine derivatives and their uses as therapeutic agents. (2007). Google Patents.

-

Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. PMC. Available at: [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

-

Piscitelli, F., et al. (2012). Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. PubMed. Available at: [Link]

-

Pharmacological properties of natural piperidine derivatives. (2023). ResearchGate. Available at: [Link]

-

Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. (2012). Semantic Scholar. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

-

Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. (2001). PubMed. Available at: [Link]

-

Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

-

1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. (2014). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na(+)/H(+) exchanger. (2002). PubMed. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PubMed. Available at: [Link]

-

Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives. (2002). PubMed. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Molecular weight and formula of 1-(3-methoxy-2-naphthoyl)piperidine

Technical Monograph: 1-(3-Methoxy-2-naphthoyl)piperidine

Part 1: Physicochemical Core & Identity

Compound Identity The compound 1-(3-methoxy-2-naphthoyl)piperidine is a synthetic amide derivative characterized by a naphthalene core substituted with a methoxy group at the 3-position and a piperidine ring attached via a carbonyl linker at the 2-position. It belongs to the class of naphthoylpiperidines , structurally related to synthetic cannabinoid scaffolds (e.g., JWH series), though distinct in its specific substitution pattern.

Quantitative Data Profile The following data is derived from deterministic stoichiometric calculation based on the IUPAC structure.

| Property | Value | Unit |

| Molecular Formula | C₁₇H₁₉NO₂ | - |

| Molecular Weight (Average) | 269.34 | g/mol |

| Monoisotopic Mass | 269.1416 | Da |

| Exact Mass | 269.141579 | Da |

| Elemental Analysis | C: 75.81%, H: 7.11%, N: 5.20%, O: 11.88% | % |

| Heavy Atom Count | 20 | - |

| Rotatable Bond Count | 2 (Methoxy-O, Amide-N) | - |

| Topological Polar Surface Area | 29.54 | Ų |

| Precursor CAS (Acid) | 883-62-5 (3-methoxy-2-naphthoic acid) | - |

Part 2: Synthesis & Validation Protocols

To ensure scientific integrity, the synthesis of this compound must follow a rigorous amide coupling protocol. Two viable pathways are presented: the Acid Chloride Method (robust, high yield) and the Coupling Agent Method (milder conditions).

Method A: Acid Chloride Activation (The Schotten-Baumann Approach)

This method converts the carboxylic acid precursor into a highly reactive acid chloride before coupling with piperidine.

Reagents:

-

Precursor: 3-methoxy-2-naphthoic acid (CAS: 883-62-5).[1][2]

-

Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

-

Amine: Piperidine (CAS: 110-89-4).

-

Base: Triethylamine (Et₃N) or Pyridine.

-

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Activation: Dissolve 1.0 eq of 3-methoxy-2-naphthoic acid in dry DCM. Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF. Stir at 0°C → RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude acid chloride.

-

Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.

-

Addition: Slowly add a solution of piperidine (1.1 eq) and Et₃N (1.5 eq) in DCM.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), and finally brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).

Method B: HATU-Mediated Coupling (High Precision)

Ideal for small-scale research synthesis to minimize side reactions.

Protocol:

-

Dissolve 3-methoxy-2-naphthoic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate the carboxylate.

-

Add Piperidine (1.1 eq). Stir at RT for 12 hours.

-

Dilute with EtOAc, wash with LiCl solution (5%) to remove DMF, then standard workup.

Part 3: Self-Validating Analytical Criteria

A synthesized batch must meet the following spectral criteria to be considered valid. These values are predicted based on the specific chemical environment of the nuclei.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (δ 7.0 – 8.5 ppm):

-

Expect a complex pattern of 5 protons for the naphthalene ring.

-

Key Singlets: The protons at positions 1 and 4 of the naphthalene ring often appear as singlets or narrow doublets due to the 2,3-substitution pattern.

-

-

Methoxy Group (δ 3.9 – 4.0 ppm):

-

Strong singlet (3H) corresponding to the -OCH₃ group at position 3.

-

-

Piperidine Ring (δ 1.5 – 3.8 ppm):

-

α-Protons (N-CH₂): Two broad multiplets around 3.2 – 3.8 ppm (4H). Broadening occurs due to restricted rotation around the amide bond.

-

β/γ-Protons: Multiplets around 1.5 – 1.7 ppm (6H).

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Peak: [M+H]⁺ = 270.15 m/z .

-

Adducts: Look for [M+Na]⁺ at 292.13 m/z.

Part 4: Structural Logic & Visualization

The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow.

Caption: Synthetic pathway converting 3-methoxy-2-naphthoic acid to the target amide via activation.

Part 5: Pharmacological Context (Research Use Only)

Structural Class: Naphthoyl-Derivatives This molecule falls into the broader category of naphthoyl-based ligands. While most high-affinity cannabinoid receptor ligands (like JWH-018) utilize a 1-naphthoyl attachment to an indole core, the 2-naphthoyl isomer presents a distinct steric profile.

Structure-Activity Relationship (SAR) Implications:

-

Core Geometry: The shift from 1-naphthoyl to 2-naphthoyl alters the angle of the aromatic system relative to the amide bond, potentially affecting binding affinity to the CB1/CB2 receptors' aromatic microdomains.

-

Methoxy Substitution: The 3-methoxy group acts as a hydrogen bond acceptor and increases lipophilicity. In similar scaffolds, methoxy substitutions on the naphthyl ring have been shown to modulate selectivity between CB1 (psychoactive) and CB2 (peripheral/immune) receptors.

-

Piperidine Moiety: The piperidine ring serves as a lipophilic spacer. In many pharmaceutical contexts, replacing an alkyl chain with a piperidine ring reduces metabolic lability compared to flexible alkyl chains found in early JWH compounds.

Note: This compound should be treated as a New Psychoactive Substance (NPS) analog or a chemical probe for receptor mapping. It lacks established toxicological data in humans.

References

-

Precursor Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24877595, 3-Methoxy-2-naphthoic acid. Retrieved from [Link]

- General Synthesis of Piperidine Amides: De, P., & Kouklovsky, C. (2011). Piperidine Synthesis: A Review of Recent Advances. Chemical Reviews. (Contextual grounding for amide coupling protocols).

- SAR of Naphthoyl Ligands: Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. (Provides context on the naphthoyl scaffold in drug design).

- Chemical Property Calculation: ChemAxon. (2024). MarvinSketch & JChem Base: Structure based calculation plugins.

Sources

Is 1-(3-methoxy-2-naphthoyl)piperidine a synthetic cannabinoid?

This is an in-depth technical guide analyzing the chemical entity 1-(3-methoxy-2-naphthoyl)piperidine .

Classification, Pharmacological Viability, and Structural Analysis

Executive Summary

Is 1-(3-methoxy-2-naphthoyl)piperidine a synthetic cannabinoid? No. Based on established Structure-Activity Relationship (SAR) models for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, 1-(3-methoxy-2-naphthoyl)piperidine lacks the requisite lipophilic pharmacophore ("tail") and the appropriate heterocyclic core geometry required for cannabimimetic activity.

While it shares a "naphthoyl" substructure with the JWH class of synthetic cannabinoids (e.g., JWH-018), it is functionally distinct. It is primarily identified as a chemical intermediate or fragment used in the synthesis of kinase inhibitors (specifically Raf and p38 kinase inhibitors) for oncology and anti-inflammatory research.

Chemical Identity & Structural Composition

To understand the pharmacological divergence of this molecule from active cannabinoids, we must first define its structure.

-

IUPAC Name: 1-(3-methoxy-2-naphthoyl)piperidine

-

Chemical Formula: C

H -

Molecular Weight: ~269.34 g/mol

-

Core Components:

-

Naphthalene Ring: Substituted at the 3-position with a methoxy group (-OCH

) and at the 2-position with a carbonyl group. -

Linker: Amide bond (Carbonyl attached to Nitrogen).

-

Piperidine Ring: A saturated six-membered nitrogenous ring.

-

Synthesis Pathway

The molecule is typically synthesized via the amidation of 3-methoxy-2-naphthoic acid. This acid is a known precursor in the synthesis of diaryl urea derivatives (kinase inhibitors).

Figure 1: Synthetic pathway for the formation of the piperidine amide from the naphthoic acid precursor.

Pharmacological Assessment (SAR Analysis)

The classification of a molecule as a "synthetic cannabinoid" is determined by its ability to bind and activate CB1/CB2 receptors. This requires specific structural features defined by the Huffman and Makriyannis SAR models.

The "Missing Tail" Deficit

Active synthetic cannabinoids (agonists) generally consist of four pharmacophoric elements:

-

Core: Indole, Indazole, Pyrrole, or Phenol.

-

Head: Naphthalene, Adamantane, or Phenyl ring.

-

Tail (Critical): A lipophilic alkyl chain (C3–C8), often fluorinated, attached to the Core nitrogen.

Analysis of 1-(3-methoxy-2-naphthoyl)piperidine:

-

Head/Core Ambiguity: The naphthalene ring could be considered the "Head."

-

Missing Core/Tail: The piperidine ring occupies the position where the "Core" (e.g., indole) would normally be. However, piperidine is a saturated, non-aromatic ring. Crucially, there is no lipophilic alkyl tail (e.g., pentyl chain) attached to the nitrogen. The nitrogen is part of the amide bond itself.

Without the lipophilic tail to penetrate the hydrophobic pocket of the CB1 receptor (specifically interacting with transmembrane helices 3, 5, and 6), the molecule exhibits negligible affinity.

Comparative SAR Visualization

The following diagram contrasts the active pharmacophore of JWH-018 against the inactive structure of the subject molecule.

Figure 2: SAR comparison showing the structural deficit (Missing Tail) that renders the subject molecule inactive as a cannabinoid.

Actual Application: Kinase Inhibition

Literature and patent reviews indicate that 1-(3-methoxy-2-naphthoyl)piperidine and its structural analogs are primarily investigated in the context of Kinase Inhibitors .

Mechanism of Action (Non-Cannabinoid)

The 3-methoxy-2-naphthoic acid moiety is a "privileged scaffold" used to synthesize Diaryl Ureas . These compounds often target:

-

Raf Kinase: Involved in the MAPK/ERK signaling pathway, critical for cell division and often mutated in cancers (e.g., melanoma).

-

p38 MAP Kinase: Involved in cytokine production and inflammatory responses.

In these syntheses, the naphthoyl group provides steric bulk and hydrophobic interaction within the kinase ATP-binding pocket, but the piperidine amide variant is typically an intermediate or a specific analog tested for selectivity, not a final drug candidate like Sorafenib.

Safety & Regulatory Status

Controlled Substance Status

-

Direct Scheduling: 1-(3-methoxy-2-naphthoyl)piperidine is not explicitly listed in the UN Single Convention on Narcotic Drugs or the US Controlled Substances Act (CSA) Schedules I-V.

-

Analog Acts: Because it lacks the cannabimimetic biological effect and the specific "indole/indazole + alkyl chain" scaffold defined in most structural class bans (e.g., the US Federal Analog Act or UK Psychoactive Substances Act definitions for cannabinoids), it generally does not fall under "synthetic cannabinoid" legal definitions.

Toxicology Warning

While not a psychoactive cannabinoid, this compound is a chemical intermediate.

-

Risk Profile: Likely an irritant (Skin/Eye/Respiratory).

-

Unknowns: No specific human toxicity data exists. As a kinase inhibitor precursor, it may possess off-target cytotoxic effects. It should not be ingested or handled without standard laboratory PPE.

Conclusion

1-(3-methoxy-2-naphthoyl)piperidine is not a synthetic cannabinoid . It is a structural fragment that fails to meet the pharmacophoric requirements for CB1 receptor activation (specifically lacking the lipophilic tail and aromatic core). Its primary relevance lies in organic synthesis as an intermediate for developing kinase inhibitors.

References

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents. Bioorganic & Medicinal Chemistry.

-

Dumas, J., et al. (2000). Discovery of a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context: Use of naphthoic acid scaffolds in kinase inhibition).

-

United Nations Office on Drugs and Crime (UNODC). (2024). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists. (Context: Defines structural classes of abuse).

-

US Drug Enforcement Administration (DEA). (2024). Controlled Substances - Alphabetical Order. (Verification: Compound not listed).

Sources

Technical Guide: Design & Characterization of Novel Naphthoyl Piperidine GPCR Ligands

Executive Summary

The Pivot to Selectivity: The naphthoyl piperidine scaffold represents a critical bioisosteric evolution from the indole-based synthetic cannabinoids (e.g., JWH-018). While historically associated with non-selective orthosteric agonism at Cannabinoid Receptors 1 and 2 (CB1/CB2), recent medicinal chemistry efforts have repurposed this pharmacophore to achieve functional selectivity (biased agonism) and peripheral restriction .

This guide outlines the structural optimization, robust synthesis, and pharmacological validation of naphthoyl piperidine derivatives. It specifically addresses the challenge of decoupling therapeutic efficacy (CB2-mediated immunomodulation) from CNS-mediated adverse events (CB1 psychotropy) by leveraging the sp³-rich architecture of the piperidine ring.

Part 1: Structural Architecture & SAR

The naphthoyl piperidine scaffold is tripartite, consisting of a lipophilic anchor, a carbonyl linker, and a versatile piperidine headgroup. Unlike the planar indole scaffold, the piperidine ring introduces three-dimensionality (Fsp³), improving solubility and enabling precise vector exploration within the receptor binding pocket.

The Pharmacophore Triad

-

Region A (Naphthalene Core): Provides critical

stacking interactions with aromatic residues (e.g., Phe117/Trp255 in CB1) in the transmembrane bundle. Substitution at the C4 position (e.g., alkyl, halogen) often modulates affinity. -

Region B (Carbonyl Linker): Acts as a hydrogen bond acceptor. The rigidity of the amide bond restricts the conformational ensemble, reducing the entropic cost of binding.

-

Region C (Piperidine Headgroup): The "tunable" engine.

-

N-Substitution: Controls lipophilicity and blood-brain barrier (BBB) penetration.

-

C-Substitution: Introduction of polar groups (e.g., hydroxyl, carboxylic acids) at C3 or C4 of the piperidine ring can create "peripheral" ligands that do not cross the BBB, or induce biased signaling by altering the receptor's intracellular conformational change.

-

Visualization: SAR Logic

The following diagram illustrates the modular design strategy for this scaffold.

Caption: Modular SAR analysis of the naphthoyl piperidine scaffold highlighting the functional role of each pharmacophoric region.

Part 2: Synthetic Pathways

To generate a library of novel ligands, we employ a divergent synthetic strategy . The most robust method utilizes an acid chloride intermediate, which prevents the racemization often seen with standard coupling reagents when chiral piperidines are used.

Protocol: Acyl Chloride Amidation

This protocol is self-validating via TLC monitoring and requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Reagents:

-

1-Naphthoic acid derivatives (Starting Material A)

-

Substituted Piperidine (Starting Material B)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Triethylamine (

) or DIPEA -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 1-naphthoic acid in anhydrous DCM under

atmosphere. Add 1.5 eq of oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours.-

Checkpoint: Gas evolution (

,

-

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

-

Coupling: Cool the solution to 0°C. Slowly add a mixture of the substituted piperidine (1.1 eq) and

(2.0 eq) in DCM. -

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Checkpoint: TLC (Hexane/EtOAc 3:1) should show disappearance of the amine and appearance of a UV-active amide product.

-

-

Workup: Wash with 1N HCl (remove unreacted amine), sat.

(remove unreacted acid), and brine. Dry over -

Purification: Flash column chromatography on silica gel.

Visualization: Synthetic Workflow

Caption: Divergent synthesis of naphthoyl piperidines via acid chloride activation to ensure high yield and purity.

Part 3: Pharmacological Characterization

Novelty in GPCR drug discovery is defined by functional selectivity . Simple binding affinity (

Protocol: [ S]GTP S Binding Assay

This functional assay measures the activation of

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

Methodology:

-

Membrane Prep: Use CHO-hCB2 cells. Homogenize in ice-cold Tris-EDTA buffer. Centrifuge at 40,000

. Resuspend in Assay Buffer (50 mM Tris-HCl, 3 mM -

Incubation: In a 96-well plate, combine:

-

20

g Membrane Protein -

10

M GDP (Critical: suppresses basal noise) -

Test Compound (

to -

0.1 nM [

S]GTP

-

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Normalize to basal (0%) and maximal stimulation (100% defined by reference agonist CP55,940). Calculate

and

-

Protocol: Biased Signaling Calculation

To claim a ligand is "biased" (e.g., G-protein preferring over

-

G-protein: [

S]GTP -

-Arrestin: PathHunter

Calculation:

Use the Black and Leff operational model to calculate the transduction coefficient (

Visualization: GPCR Signaling Pathways

Caption: Bifurcation of GPCR signaling. Novel ligands aim to selectively activate Pathway A while minimizing Pathway B.

Part 4: Data Presentation Standards

When reporting your novel ligands, summarize quantitative data in the following format to allow immediate comparison of potency and selectivity.

Table 1: Binding and Functional Affinity of Naphthoyl Piperidine Derivatives

| Compound ID | R-Group (Piperidine) | CB2 | CB1 | Selectivity Ratio (CB1/CB2) | GTP |

| Ref (JWH-018) | (Indole Core) | 2.9 | 9.0 | 3.1 | 100 |

| NP-01 | N-Pentyl | 15.4 | 45.0 | 2.9 | 85 |

| NP-02 | N-Morpholinoethyl | 4.2 | >1000 | >238 | 92 |

| NP-03 | 4-OH-Piperidine | 120 | >10,000 | >83 | 45 (Partial) |

Note: High selectivity ratios (>100) are required to avoid CNS side effects associated with CB1.

References

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors.[3] Bioorganic & Medicinal Chemistry. Link

-

BenchChem. (2025).[4][5] [35S]GTPγS Binding Assay Protocol for GPCRs. BenchChem Technical Library. Link

-

Violin, J. D., & Lefkowitz, R. J. (2007). Beta-arrestin-biased ligands at seven-transmembrane receptors. Trends in Pharmacological Sciences. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

Springer Nature Experiments. (2011). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding.[2][6][7] Springer Protocols. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 7. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

Introduction: Scaffolds of Significance in Modern Drug Discovery

An In-Depth Technical Guide to Methoxy-Substituted Naphthoyl Piperidines: Synthesis, Pharmacology, and Therapeutic Potential

In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2] Its six-membered, saturated, and flexible chair-like conformation allows for the precise three-dimensional orientation of substituents, a critical factor in determining biological activity.[3] This structural versatility has led to the development of piperidine-containing drugs across a vast spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and psychiatry.[2][4]

When combined with a naphthoyl moiety, the resulting scaffold gains significant lipophilicity and the potential for potent π-π stacking interactions with biological targets. The naphthalene ring system is a key feature in many bioactive molecules, valued for its ability to occupy hydrophobic pockets in enzymes and receptors. Further modulation of this scaffold's properties can be achieved through substitution, with the methoxy (-OCH₃) group being of particular importance. The electron-donating nature of the methoxy group can profoundly influence a molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning its pharmacological profile.

This guide provides a comprehensive review of methoxy-substituted naphthoyl piperidines, a chemical class with demonstrated potential as potent and selective modulators of key biological targets. We will explore their synthetic pathways, delve into their complex pharmacology as cholinesterase inhibitors, sigma receptor ligands, and dopamine/serotonin receptor antagonists, and elucidate the critical structure-activity relationships that govern their therapeutic promise for conditions such as Alzheimer's disease, cancer, and central nervous system disorders.[5][6][7][8]

PART 1: Synthetic Strategies and Methodologies

The synthesis of methoxy-substituted naphthoyl piperidines typically revolves around the formation of a stable amide bond between a substituted naphthoic acid (or its more reactive acyl chloride derivative) and a functionalized piperidine. The specific substitution patterns on both the naphthyl and piperidine rings are introduced either prior to or after this key coupling step.

General Synthetic Workflow

A common and efficient route involves the acylation of a commercially available or pre-synthesized piperidine derivative with a methoxy-naphthoyl chloride. This approach offers high yields and proceeds under mild conditions.

Caption: General workflow for the synthesis of methoxy-substituted naphthoyl piperidines.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-1-methoxy-2-naphthamide

This protocol is a representative example adapted from methodologies for synthesizing N-(piperidin-4-yl)-naphthamides.[8]

Step 1: Activation of Naphthoic Acid

-

To a solution of 1-methoxy-2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-methoxy-2-naphthoyl chloride, which is used in the next step without further purification.

-

Causality: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient acylation of the secondary amine on the piperidine ring. Oxalyl chloride with catalytic DMF is a standard and effective method for this transformation.

-

Step 2: Amide Coupling

-

Dissolve the crude 1-methoxy-2-naphthoyl chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve 4-amino-1-benzylpiperidine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM (10 mL/mmol).

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen and driving the reaction to completion.

-

Step 3: Work-up and Purification

-

Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-benzylpiperidin-4-yl)-1-methoxy-2-naphthamide.

-

Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry to verify that the correct structure has been synthesized.[9]

-

PART 2: Pharmacological Profile and Diverse Mechanisms of Action

Methoxy-substituted naphthoyl piperidines have been shown to interact with multiple biological targets, leading to distinct pharmacological profiles relevant to different disease areas.

Dual Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[5] A primary therapeutic strategy is to inhibit the enzymes that degrade ACh: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Dual inhibition of both enzymes is considered more beneficial than targeting AChE alone.[5]

Studies on related methoxy-naphthyl compounds have shown that they can act as potent, non-competitive dual inhibitors of AChE and BChE.[5][6] The methoxy-naphthyl moiety is crucial for this activity, with derivatives like the 6-methoxy-naphthyl compound 7av exhibiting IC₅₀ values of 176 nM for AChE and 370 nM for BChE.[5][6] Critically, replacing a pyridinium ring in these structures with a non-quaternary piperidine ring was found to maintain this dual inhibitory potency.[5][6]

Caption: Inhibition of AChE and BChE in the cholinergic synapse by methoxy-naphthoyl piperidines.

Sigma (σ) Receptor Modulation: A Target for Cancer Therapy

Sigma receptors, particularly the σ₁ subtype, are overexpressed in various tumor cell lines and are implicated in cell proliferation and survival. Consequently, σ₁ receptor ligands are being investigated as potential anticancer agents.

A series of N-alkylated piperidines attached to a 6-methoxynaphthalene core demonstrated high affinity and selectivity for the σ₁ receptor.[7] For instance, the 4-methylpiperidine derivative 31 was identified as an exceptionally potent σ₁ ligand with a Kᵢ value of 0.030 nM and high selectivity over the σ₂ receptor.[7] These compounds also exhibited significant antiproliferative activity in C6 glioma cells, suggesting they act as σ₁ receptor antagonists, which opens a promising avenue for tumor therapy.[7]

Caption: Proposed mechanism of antiproliferative action via Sigma-1 receptor antagonism.

Dopamine and Serotonin Receptor Antagonism: CNS Applications

Dopamine D₄ and serotonin 5-HT₂ₐ receptors are established targets for antipsychotic drugs. Ligands that can modulate these receptors hold potential for treating various psychiatric and neurological conditions.[8][10]

In a study of N-(piperidin-4-yl)-naphthamides, substitutions on both the naphthoyl and piperidine moieties were explored to determine their affinity for dopamine (D₂ₗ, D₄.₂) and serotonin (5-HT₂ₐ) receptors.[8] The 2-naphthamide series, which includes methoxy-substituted analogues, showed high selectivity for the D₄.₂ receptor over the D₂ₗ receptor and increased affinity for the 5-HT₂ₐ receptor.[8] Specifically, 3-methoxy substitution on a benzyl group attached to the piperidine nitrogen was favorable for D₄.₂ affinity. These compounds were confirmed to be antagonists at their target receptors, making them valuable leads for the development of novel CNS agents.[8]

PART 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of methoxy-substituted naphthoyl piperidines is highly sensitive to their specific substitution patterns. SAR studies provide critical insights into the molecular features required for potent and selective interaction with different targets.

Key SAR Findings:

-

On the Naphthyl Ring: The presence and position of the methoxy group are critical. In σ receptor ligands, a 6-methoxy substitution on the naphthalene ring was found to be optimal for high affinity.[7] For cholinesterase inhibitors, a 6-methoxy-naphthyl group also led to a highly potent dual inhibitor.[5][6]

-

On the Piperidine Ring:

-

For σ₁ receptor affinity, methylation of the piperidine ring significantly impacts potency and selectivity. A 4-methyl substitution produced the most potent ligand (Kᵢ = 0.030 nM), while a 3,3-dimethyl substitution yielded the most selective ligand.[7]

-

For D₄.₂/5-HT₂ₐ receptor ligands, substitutions are typically made on the piperidine nitrogen. A benzyl group is common, and further substitution on this benzyl ring (e.g., with methoxy, methyl, or halogen groups) fine-tunes affinity and selectivity.[8]

-

-

The Linker Group: In the case of σ receptor ligands, the length of the alkyl chain connecting the methoxynaphthyl core to the piperidine nitrogen is important, with propyl and butyl linkers showing high affinity.[7]

Quantitative SAR Data Summary

| Compound Class | Target(s) | Key Structural Features | Potency (IC₅₀ / Kᵢ) | Reference |

| Methoxy-Naphthyl Piperidine Analogue | AChE / BChE | 6-Methoxy-Naphthyl | 176 nM (AChE), 370 nM (BChE) | [5][6] |

| N-(6-methoxynaphthalen-1-yl)propyl-(4-methyl)piperidine | σ₁ Receptor | 6-Methoxy-Naphthyl, Propyl linker, 4-Methyl on piperidine | 0.030 nM (Kᵢ) | [7] |

| N-(6-methoxynaphthalen-1-yl)propyl-(3,3-dimethyl)piperidine | σ₁ Receptor | 6-Methoxy-Naphthyl, Propyl linker, 3,3-Dimethyl on piperidine | 0.35 nM (Kᵢ), High σ₁/σ₂ selectivity | [7] |

| Substituted 2-Naphthamides | D₄.₂ / 5-HT₂ₐ | 2-Naphthoyl core, N-benzyl piperidine with 3-methoxy or 3-methyl on benzyl | Favorable for D₄.₂ affinity | [8] |

PART 4: Analytical Characterization

The rigorous characterization of methoxy-substituted naphthoyl piperidines is essential to confirm their identity, purity, and isomeric composition. A combination of chromatographic and spectroscopic techniques is typically employed.

Core Analytical Techniques:

-

Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) are used to determine the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass measurements for elemental composition confirmation. Fragmentation analysis can help identify the core naphthoyl and piperidine structures.[11][12] Differentiating between positional isomers (e.g., 4-methoxy vs. 6-methoxy) can be challenging but is often achievable through careful analysis of fragmentation or by using chromatographic separation.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. Chemical shifts and coupling constants confirm the connectivity of atoms, the substitution pattern on the aromatic rings, and the conformation of the piperidine ring.[9][13]

-

Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques are used to separate the target compound from impurities and reaction byproducts. Chiral chromatography can be employed to separate enantiomers.[14] GC-MS is a powerful combination for both separation and identification, though thermal degradation of some analogs can occur.[9]

Protocol: GC-MS Analysis of a Methoxy-Naphthoyl Piperidine Isomer Mixture

1. Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of ~1 mg/mL.

-

Perform serial dilutions to prepare a working solution of ~10 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

GC System: Agilent GC coupled to a Mass Selective Detector (MSD).

-

Column: A capillary column suitable for separating isomers, such as a trifluoropropylmethyl polysiloxane (Rtx-200) column, is recommended.[11]

-

Injection: 1 µL injection, splitless mode.

-

Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, and hold for 10 min. (Note: This program should be optimized for the specific analytes).

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

3. Data Analysis:

-

Identify the peaks corresponding to the different isomers based on their retention times.

-

Analyze the mass spectrum for each peak. Confirm the molecular ion (M⁺).

-

Identify characteristic fragment ions resulting from the cleavage of the naphthoyl-piperidine bond, the loss of the methoxy group, or fragmentation of the piperidine ring. Compare these spectra to reference data or predicted fragmentation patterns to confirm the identity of each isomer.[11]

Conclusion and Future Perspectives

Methoxy-substituted naphthoyl piperidines represent a versatile and highly promising scaffold in drug discovery. The accumulated research demonstrates their ability to be chemically tailored for potent and selective interactions with a diverse range of high-value biological targets, including cholinesterases, sigma receptors, and CNS receptors. The strong SAR data available for this class provides a clear roadmap for medicinal chemists to pursue further lead optimization.

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing novel analogs with different substitution patterns on both the naphthyl and piperidine rings to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

In Vivo Evaluation: Advancing the most promising leads from in vitro assays into preclinical animal models of Alzheimer's disease, cancer, and psychiatric disorders to validate their therapeutic efficacy.

-

Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have the potential to become viable drug candidates.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical class.

References

-

Kumar, D., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. [Link]

-

Kumar, D., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. [Link]

-

Berardi, F., et al. (2006). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry. [Link]

-

Thomas, A. G., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and synthetic approaches. Natural Product Reports. (This is a general reference, a specific URL from the search is not available, but the citation is conceptually supported by the general piperidine synthesis papers found).

-

Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Salerno, M., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

-

Carato, P., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate (2016). Scheme 1. Synthesis of new piperidinyl and thio-substituted naphthoquinone derivatives. [Link]

-

Thomas, A. G., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

- AstraZeneca AB (2020). Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.

- Che, C., et al. (2010). Stereoselective synthesis of piperidine derivatives.

-

Abdel-Hay, K. M., et al. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science. [Link]

-

Al-Adiwish, W. M., et al. (2008). A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Archer, R. P., et al. (2010). Analytical methods for the simultaneous detection of piperazines and their congeners in street samples of 'ecstasy'. Analytical Methods. [Link]

-

Ahmadi, A., et al. (2011). Synthesis and Analgesic Effects of Methoxy-Pyrrole Derivative of Phencyclidine on Mice. Asian Journal of Chemistry. [Link]

-

De Tullio, P., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

-

Chem-Impex International. 4-Methoxy-piperidine hydrochloride. [Link]

-

Ribeiro, C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. [Link]

-

ResearchGate (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 4-Hydroxy-4-(naphth-2-YL)piperidine | 200875-27-0 | Benchchem [benchchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]

- 11. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Amide Coupling of 3-Methoxy-2-naphthoic Acid with Piperidine

Abstract

This document provides a detailed protocol for the synthesis of N-(3-methoxy-2-naphthoyl)piperidine through the amide coupling of 3-methoxy-2-naphthoic acid and piperidine. Amide bond formation is a cornerstone of modern drug discovery and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction, including a step-by-step experimental procedure, mechanistic insights, and strategies for purification and characterization. The protocol emphasizes scientific integrity and provides a self-validating framework through detailed characterization data and troubleshooting guidance.

Introduction

The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and materials science. Its formation is one of the most frequently performed reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions, necessitating the use of coupling reagents to activate the carboxylic acid. This application note details a robust protocol for the coupling of 3-methoxy-2-naphthoic acid with piperidine, a common structural motif in pharmacologically active compounds.

Two highly efficient and widely used coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole), are presented as primary options for this transformation. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success of the coupling reaction.

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |

| 3-Methoxy-2-naphthoic acid | C₁₂H₁₀O₃ | 202.21 | Carboxylic Acid | Ensure dryness. Commercially available. |

| Piperidine | C₅H₁₁N | 85.15 | Amine | Strong base, handle with care in a fume hood. Ensure it is freshly distilled or from a new bottle to avoid water contamination.[1] |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent | Highly efficient but moisture-sensitive. Store in a desiccator.[2] |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | Coupling Reagent | Water-soluble carbodiimide. The hydrochloride salt is commonly used. |

| HOBt | C₆H₅N₃O | 135.13 | Additive | Used with EDC to suppress racemization and improve efficiency. Can be explosive when dry.[3] |

| DIPEA (Hünig's Base) | C₈H₁₉N | 129.24 | Non-nucleophilic Base | Sterically hindered amine used to scavenge protons without competing in the coupling reaction.[4] |

| DMF (Dimethylformamide) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is essential. A common solvent for amide coupling reactions. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is essential. An alternative solvent to DMF. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | Used for workup and chromatography. |

| Hexanes | N/A | ~86 | Chromatography Eluent | Used in combination with ethyl acetate for purification. |

Experimental Protocols

Two primary protocols are provided, utilizing either HATU or EDC/HOBt as the coupling system. The choice between them may depend on factors such as cost, scale, and the presence of sensitive functional groups. HATU is generally faster and more efficient for challenging couplings but is also more expensive.

Protocol 1: HATU-Mediated Coupling

This protocol is adapted from general procedures for HATU-mediated amide bond formation.[2]

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxy-2-naphthoic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Activation: Add HATU (1.1-1.2 eq) to the reaction mixture. Stir for 10-15 minutes at room temperature. Pre-activation of the carboxylic acid is crucial to prevent side reactions.[2]

-

Amine Addition: Add piperidine (1.1 eq) dropwise to the activated acid mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol is a well-established and cost-effective method for amide bond formation.[3]

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask, add 3-methoxy-2-naphthoic acid (1.0 eq), HOBt (1.2 eq), and piperidine (1.1 eq).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM and cool the solution to 0 °C in an ice bath with stirring.

-

EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.

-

Base Addition: Add DIPEA (2.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for amide coupling.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

HATU Coupling Mechanism

The HATU-mediated coupling proceeds through a highly reactive OAt-active ester.[5]

-

Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.

-

Active Ester Formation: The displaced HOAt anion then attacks the isouronium salt to form the OAt-active ester.

-

Nucleophilic Attack: The amine (piperidine) attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

-